Ácido (R)-2-((((9H-fluoren-9-il)metoxi)carbonil)amino)-4-(1H-tetrazol-5-il)butanoico

Descripción general

Descripción

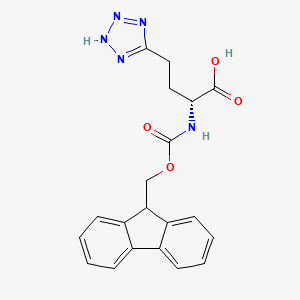

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-tetrazol-5-yl)butanoic acid is a useful research compound. Its molecular formula is C20H19N5O4 and its molecular weight is 393.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-tetrazol-5-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-tetrazol-5-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aquí hay un análisis exhaustivo de las aplicaciones de investigación científica del “Ácido (R)-2-((((9H-fluoren-9-il)metoxi)carbonil)amino)-4-(1H-tetrazol-5-il)butanoico”, centrándose en sus aplicaciones únicas basadas en los grupos funcionales presentes en su estructura:

Síntesis de Péptidos

El grupo fluorenilmetil oxcarbonilo (Fmoc) se utiliza ampliamente en la síntesis de péptidos debido a su capacidad para proteger el grupo amino durante el proceso de síntesis. Permite la síntesis rápida y eficiente de péptidos, incluidos los péptidos complejos y grandes, lo cual es valioso para la investigación en el mundo posgenómico .

Aplicaciones Biomédicas

Los aminoácidos modificados con Fmoc y los péptidos cortos presentan características de autoensamblaje y tienen potencial para diversas aplicaciones biomédicas debido a la hidrofobicidad y la aromaticidad del grupo Fmoc. Estas aplicaciones incluyen la administración de fármacos, la ingeniería de tejidos y la detección .

Ciencia de Materiales

El grupo tetrazol desempeña un papel en la ciencia de los materiales con aplicaciones en fotografía, materiales energéticos y membranas. Sus propiedades únicas lo hacen adecuado para su uso en diversas aplicaciones de la ciencia de los materiales .

Catálisis

Los tetrazoles se utilizan como catalizadores y ligandos en la catálisis orgánica debido a su rendimiento, reutilización, estabilidad y beneficios ambientales como el tratamiento de aguas residuales .

Química Medicinal

Los derivados del tetrazol se utilizan como ligandos en química de coordinación y son conocidos por su resistencia a la degradación metabólica. Se utilizan en la síntesis de nuevos fármacos, especialmente moléculas anticancerígenas .

Agricultura

Los compuestos de tetrazol tienen aplicaciones en la agricultura debido a su actividad biológica, que se puede aprovechar para desarrollar nuevos agroquímicos .

Desarrollo de Fármacos

La química de los tetrazoles es de interés debido a sus diversas aplicaciones biológicas, predominantemente en química medicinal. Actúan como bioisósteros de los ácidos carboxílicos y se utilizan en el desarrollo de fármacos .

Industria Farmacéutica

Los compuestos y fármacos bioactivos de tetrazol se han estudiado activamente, se encuentran en ensayos clínicos o se han aprobado recientemente para su uso como productos farmacéuticos .

Actividad Biológica

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-tetrazol-5-yl)butanoic acid is a compound of interest due to its unique structural features and potential biological activities. The compound incorporates a tetrazole moiety, which is known for its diverse pharmacological properties, including antimicrobial and antifungal activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-tetrazol-5-yl)butanoic acid can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C19H22N4O3 |

| Molecular Weight | 358.41 g/mol |

| IUPAC Name | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-tetrazol-5-yl)butanoic acid |

| InChI Key | InChI=1S/C19H22N4O3/c20-18(21)22... |

The biological activity of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-tetrazol-5-yl)butanoic acid is largely attributed to the tetrazole group, which has been associated with various biological mechanisms:

- Inhibition of Enzymatic Activity : Tetrazole compounds often act as inhibitors of enzymes involved in critical metabolic pathways. For instance, they can inhibit the enzyme CYP51, which is crucial for ergosterol biosynthesis in fungi, leading to antifungal effects similar to those observed with azole antifungals .

- Antimicrobial Properties : Research indicates that tetrazole derivatives exhibit significant antimicrobial activity against a range of pathogens, including resistant strains of bacteria and fungi . The compound's structure allows for interaction with microbial cell membranes, disrupting their integrity.

- Selective Toxicity : The compound appears to exhibit selective toxicity towards pathogenic organisms while sparing human cells, which is a desirable trait in the development of new antimicrobial agents .

Biological Activity Studies

Several studies have evaluated the biological activity of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-tetrazol-5-yl)butanoic acid. Below are some notable findings:

Antifungal Activity

In vitro studies have demonstrated that the compound exhibits potent antifungal activity against various strains of Candida and Aspergillus. For example:

- Minimum inhibitory concentration (MIC) values were found to be as low as 0.008 μg/mL against fluconazole-resistant C. auris isolates, indicating strong antifungal potential .

Antibacterial Activity

The compound was also assessed for its antibacterial properties:

- It showed significant activity against Gram-positive bacteria with MIC values higher than 256 μg/mL for some resistant strains .

Case Study 1: Efficacy Against C. albicans

A study involving a mouse model of C. albicans infection revealed that treatment with (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-tetrazol-5-yl)butanoic acid resulted in a substantial reduction in fungal burden compared to untreated controls. This suggests that the compound not only inhibits fungal growth but may also promote clearance from infected tissues .

Case Study 2: Resistance Mechanisms

Another investigation focused on the mechanisms behind resistance to conventional antifungals among clinical isolates. The study found that (R)-2 demonstrated efficacy even against strains that had developed resistance to existing treatments, highlighting its potential as a novel therapeutic option .

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2H-tetrazol-5-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4/c26-19(27)17(9-10-18-22-24-25-23-18)21-20(28)29-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,28)(H,26,27)(H,22,23,24,25)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVWFZXYTWJVIX-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=NNN=N4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=NNN=N4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201140170 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2H-tetrazole-5-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201140170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1464137-16-3 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2H-tetrazole-5-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1464137-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2H-tetrazole-5-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201140170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.